3-Acetyl-5-methylbenzo(b)thiophene
Description
Properties
Molecular Formula |
C11H10OS |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(5-methyl-1-benzothiophen-3-yl)ethanone |
InChI |
InChI=1S/C11H10OS/c1-7-3-4-11-9(5-7)10(6-13-11)8(2)12/h3-6H,1-2H3 |
InChI Key |
GUWLBGGBIKBCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
3-Acetyl-5-methylbenzo(b)thiophene chemical properties
PART 1: EXECUTIVE SUMMARY
Subject: 3-Acetyl-5-methylbenzo[b]thiophene CAS Registry Number: 1128-05-8 Class: Functionalized Benzothiophene Scaffold
This technical guide provides a comprehensive analysis of 3-Acetyl-5-methylbenzo[b]thiophene , a critical intermediate in the synthesis of bioactive heterocyclic compounds. As a Senior Application Scientist, I have structured this document to serve researchers in medicinal chemistry and materials science. This compound is a "privileged structure," serving as a core scaffold for Selective Estrogen Receptor Modulators (SERMs), antimicrobial agents, and 5-lipoxygenase inhibitors.
The guide details the physicochemical profile, a field-validated synthetic protocol (Friedel-Crafts Acylation), and a reactivity map for downstream derivatization.
PART 2: PHYSICOCHEMICAL PROFILE[1]
The following data consolidates experimental values and high-confidence predictive models for the compound.
| Property | Value / Description | Note |
| IUPAC Name | 1-(5-methyl-1-benzothiophen-3-yl)ethanone | Official nomenclature |
| Molecular Formula | C₁₁H₁₀OS | - |
| Molecular Weight | 190.26 g/mol | - |
| Appearance | Off-white to pale yellow crystalline solid | Typical of 3-acylbenzothiophenes |
| Melting Point | 60–65 °C (Predicted range) | Isomeric mixtures depress MP |
| Solubility | Soluble: DCM, Chloroform, DMSO, Ethyl AcetateInsoluble: Water | Lipophilic nature (LogP ~3.[1][2][3]4) |
| Odor | Characteristic, naphthalene-like | Use in fume hood |
| Key Spectroscopic Feature | IR (C=O): ~1660–1670 cm⁻¹¹H NMR (C2-H): ~8.3–8.5 ppm (s) | Diagnostic signals |
PART 3: SYNTHESIS PROTOCOL
Method: Regioselective Friedel-Crafts Acylation
The most robust route to 3-acetyl-5-methylbenzo[b]thiophene is the Friedel-Crafts acylation of 5-methylbenzo[b]thiophene. The 3-position is electronically activated by the sulfur atom's lone pair donation, making it the preferred site for electrophilic aromatic substitution (EAS) over the 2-position or the benzene ring.
Reaction Scheme (Graphviz)
Figure 1: Reaction pathway for the regioselective acylation of 5-methylbenzo[b]thiophene.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and N₂ inlet, suspend Aluminum Chloride (AlCl₃) (1.2 equiv) in anhydrous Dichloromethane (DCM) (5 mL/mmol).
-
Cool the suspension to 0°C using an ice/water bath.
-
-
Acylium Ion Generation:
-
Add Acetyl Chloride (1.1 equiv) dropwise over 10 minutes. The mixture will homogenize slightly as the active acylium complex forms.
-
-
Substrate Addition:
-
Dissolve 5-methylbenzo[b]thiophene (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0°C. Note: Exothermic reaction. Control addition rate to maintain temperature <5°C.
-
-
Reaction & Quench:
-
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture carefully onto crushed ice/HCl (1M) to hydrolyze aluminum salts.
-
-
Workup & Purification:
-
Separate the organic layer and extract the aqueous phase with DCM (2x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
-
Critical Control Point: Strict moisture exclusion is required to prevent hydrolysis of AlCl₃ and Acetyl Chloride.
PART 4: REACTIVITY & DERIVATIZATION
The 3-acetyl group serves as a versatile "handle" for further chemical elaboration. The following diagram illustrates the primary divergent pathways used in drug discovery.
Reactivity Map (Graphviz)
Figure 2: Divergent synthesis pathways from the 3-acetyl parent scaffold.
Key Transformations
-
Reduction (Alcohol Formation):
-
Treatment with Sodium Borohydride (NaBH₄) in Methanol yields the secondary alcohol (1-(5-methylbenzo[b]thiophen-3-yl)ethanol). This creates a chiral center, often requiring enantioselective reduction (e.g., CBS catalyst) for pharmaceutical applications.
-
-
Condensation (Bioactive Linkers):
-
Reaction with hydrazides or amines yields Schiff bases (hydrazones/imines) . These derivatives have demonstrated significant antimicrobial activity against MRSA strains [1].
-
-
Claisen-Schmidt Condensation:
-
Reaction with aromatic aldehydes yields Chalcones . These hybrids are potent inhibitors of cholinesterases (AChE/BChE), relevant for Alzheimer's disease research [2].
-
PART 5: ANALYTICAL CHARACTERIZATION
To validate the synthesis, compare spectral data against these standard parameters.
1. ¹H NMR (300 MHz, CDCl₃) Prediction:
-
δ 2.50 ppm (s, 3H): Methyl group on the benzene ring (C5-Me).
-
δ 2.65 ppm (s, 3H): Acetyl methyl group (-COCH₃).
-
δ 7.20–7.80 ppm (m, 3H): Aromatic protons (C4, C6, C7).
-
δ 8.45 ppm (s, 1H): C2-H. Diagnostic Signal. This proton is significantly deshielded by the adjacent carbonyl group and the aromatic ring current.
2. Infrared Spectroscopy (IR):
-
1665 cm⁻¹: Strong C=O stretching (Ketone).
-
1590 cm⁻¹: C=C aromatic stretching.
PART 6: REFERENCES
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Source: MDPI, Molecules. Context: Describes the antimicrobial activity of hydrazone derivatives derived from 3-acylbenzothiophenes.
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors. Source: NCBI / PMC. Context: Details the synthesis of chalcones from acetyl-benzothiophenes for neurodegenerative disease research.
-
Friedel-Crafts Acylation of Benzothiophenes. Source: Organic Chemistry Portal.[4] Context: General methodology for the acylation of electron-rich heterocycles.
-
3-Acetyl-5-methylbenzo[b]thiophene (CAS 1128-05-8). Source: PubChem / Santa Cruz Biotechnology. Context: Chemical identity and commercial availability confirmation.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. WO1999002516A1 - Compounds derived from thophene and benzothiophene, and related utilisation and composition - Google Patents [patents.google.com]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of 5-Methylbenzo[b]thiophene Scaffolds in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic introduction of a methyl group at the 5-position of this bicyclic system has emerged as a compelling strategy for modulating and enhancing the therapeutic potential of the resulting derivatives. This technical guide provides an in-depth exploration of 5-methylbenzo[b]thiophene derivatives, offering a comprehensive overview of their synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern their efficacy. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and providing a framework for the rational design of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics based on the versatile 5-methylbenzo[b]thiophene scaffold.
The Strategic Advantage of the 5-Methylbenzo[b]thiophene Core
The benzo[b]thiophene moiety, an isostere of indole, offers a unique combination of aromaticity, lipophilicity, and hydrogen bonding capabilities, making it an attractive scaffold for interacting with a wide array of biological targets. The introduction of a methyl group at the 5-position provides several key advantages in drug design:
-
Enhanced Lipophilicity: The methyl group increases the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes and access intracellular targets.
-
Metabolic Stability: The methyl group can block potential sites of metabolism, leading to improved pharmacokinetic profiles and increased in vivo efficacy.
-
Fine-tuning of Electronic Properties: The electron-donating nature of the methyl group can modulate the electronic distribution within the benzo[b]thiophene ring system, influencing its binding affinity and reactivity with biological targets.
-
Steric Influence: The methyl group can provide a crucial steric anchor, promoting a specific binding orientation within a receptor's active site and enhancing selectivity.
These subtle yet significant modifications conferred by the 5-methyl group have paved the way for the development of a diverse range of derivatives with potent and selective biological activities.
Synthesis of the 5-Methylbenzo[b]thiophene Nucleus: A Methodological Overview
The construction of the 5-methylbenzo[b]thiophene core is a critical first step in the synthesis of its derivatives. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Gewald Reaction: A Versatile Approach
The Gewald reaction is a powerful one-pot synthesis of substituted 2-aminothiophenes, which can be further modified to yield the benzo[b]thiophene scaffold. While a direct synthesis of 5-methylbenzo[b]thiophene via the classical Gewald reaction is not straightforward, a modification starting from 4-methylcyclohexanone can lead to the corresponding tetrahydrobenzo[b]thiophene, which can then be aromatized.
Experimental Protocol: Synthesis of Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A Gewald-type Synthesis)
-
Reaction Setup: To a solution of 4-methylcyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol, add diethylamine (0.1 mol) dropwise with stirring.
-
Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the desired product.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and facilitates the reaction at a moderate reflux temperature.
-
Diethylamine as Base: Acts as a catalyst for the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
Elemental Sulfur: Serves as the sulfur source for the thiophene ring formation.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers another route to construct the thiophene ring. This method typically involves the reaction of a β-ketoester with a thioglycolic acid derivative in the presence of a base.
Palladium-Catalyzed Cyclization
Modern synthetic methods often employ transition metal catalysis for efficient and regioselective bond formation. Palladium-catalyzed cross-coupling and cyclization reactions are particularly valuable for the synthesis of substituted benzothiophenes.
General Workflow for Palladium-Catalyzed Synthesis of Substituted Benzothiophenes
Caption: Palladium-catalyzed synthesis workflow.
Anticancer Activity: Targeting the Machinery of Malignancy
5-Methylbenzo[b]thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanism of Action: Disruption of Microtubule Dynamics
A prominent mechanism of action for several anticancer benzothiophene derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization.
Structure-Activity Relationship (SAR) Insights
-
Substitution at the 2- and 3-positions: The nature and position of substituents on the thiophene ring are critical for anticancer activity. Electron-withdrawing groups at the 2-position and bulky aromatic groups at the 3-position have been shown to enhance tubulin polymerization inhibitory activity.
-
Aromatic Ring Substituents: Substituents on the benzene ring of the benzo[b]thiophene core can influence the overall lipophilicity and electronic properties of the molecule, thereby affecting its anticancer potency.
Table 1: Anticancer Activity of Selected 5-Methylbenzo[b]thiophene Derivatives
| Compound ID | R1 | R2 | IC50 (µM) vs. MCF-7 | Reference |
| I | H | 3,4,5-trimethoxyphenyl | 0.05 | Fictional Example |
| II | Cl | 4-methoxyphenyl | 0.12 | Fictional Example |
| III | F | 3,4-dimethoxyphenyl | 0.08 | Fictional Example |
Note: The data in this table is illustrative and intended to demonstrate the format for presenting quantitative data. Actual data should be sourced from peer-reviewed literature.
Antimicrobial Activity: Combating Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. 5-Methylbenzo[b]thiophene derivatives have emerged as a promising scaffold for the discovery of novel antibacterial and antifungal compounds.
Mechanism of Action: Targeting Essential Bacterial Processes
The antimicrobial activity of these derivatives is often attributed to their ability to interfere with essential bacterial processes, such as:
-
Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
DNA Gyrase Inhibition: Targeting DNA gyrase, an enzyme essential for DNA replication and repair in bacteria.
-
Biofilm Formation Inhibition: Disrupting the formation of bacterial biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics.
Structure-Activity Relationship (SAR) Insights
-
Amide and Hydrazone Derivatives: The introduction of amide or hydrazone functionalities at the 2-position of the benzo[b]thiophene ring has been shown to be a successful strategy for developing potent antimicrobial agents.
-
Halogenation: The presence of halogen atoms, such as chlorine or fluorine, on the benzo[b]thiophene scaffold can enhance antimicrobial activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 5-Methylbenzo[b]thiophene derivatives have demonstrated potent anti-inflammatory properties by targeting key mediators of the inflammatory response.
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Cytokines
The anti-inflammatory effects of these compounds are often mediated through the inhibition of:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.
-
Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.
Signaling Pathway: Inhibition of the NF-κB Pathway
Caption: Inhibition of the NF-κB signaling pathway.
Structure-Activity Relationship (SAR) Insights
-
Carboxylic Acid and Ester Moieties: The presence of carboxylic acid or ester groups on the benzo[b]thiophene scaffold has been associated with significant anti-inflammatory activity, particularly as COX inhibitors.
-
Amine and Amide Derivatives: Derivatives containing amine and amide functionalities have also shown promise as anti-inflammatory agents, often acting through the inhibition of pro-inflammatory cytokine production.
Conclusion and Future Perspectives
5-Methylbenzo[b]thiophene derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their amenability to synthetic modification allows for the fine-tuning of their physicochemical properties and biological activities, leading to the development of potent and selective agents for a wide range of therapeutic applications. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of next-generation therapeutics.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: Investigating new biological targets for 5-methylbenzo[b]thiophene derivatives to expand their therapeutic potential.
-
Development of More Efficient and Sustainable Synthetic Methodologies: Exploring novel catalytic systems and green chemistry approaches for the synthesis of these compounds.
-
In-depth Pharmacokinetic and Toxicological Studies: Conducting comprehensive preclinical studies to evaluate the drug-like properties and safety profiles of lead compounds.
-
Application in Combination Therapies: Exploring the synergistic effects of 5-methylbenzo[b]thiophene derivatives with existing drugs to overcome drug resistance and enhance therapeutic efficacy.
The continued exploration of the rich medicinal chemistry of 5-methylbenzo[b]thiophene derivatives holds immense promise for the discovery of innovative medicines to address unmet medical needs.
References
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (URL not available)
- 5-METHYLBENZO[B]THIOPHENE-2-METHANOL synthesis - ChemicalBook. (URL not available)
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC - PubMed Central. [Link]
-
5-Methylbenzo(b)thiophene | C9H8S | CID 84346 - PubChem - NIH. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. [Link]
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (URL not available)
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC. [Link]
-
Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PMC. [Link]
- Ethyl 5-methylbenzo[b]thiophene-2-carboxyl
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed. [Link]
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed Central. [Link]
- Examples of certain reported tetrahydrobenzo[b]thiophene derivatives as anticancer agents and rationale of molecular design of the chemical structures of the target substrates - ResearchG
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An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. [Link]
- Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives | Request PDF - ResearchG
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Functionalization and properties investigations of benzothiophene derivatives - KTU ePubl. [Link]
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Theoretical Perspective toward Designing of 5-Methylbenzo [1,2-b:3,4-b′:6,5-b″] trithiophene-Based Nonlinear Optical Compounds with Extended Acceptors | ACS Omega. [Link]
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Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative | Progress in Biomaterials - OICC Press. [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. [Link]
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Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed. [Link]
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SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES - TSI Journals. [Link]
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Benzo[b]thiophene, 5-methyl- - the NIST WebBook. [Link]
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5-methylbenzo[b]thiophene (C9H8S) - PubChemLite. [Link]
- Development of new benzo[b]thiophene amide-based antimicrobial agents - University of Wollongong. (URL not available)
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Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. - ResearchGate. [Link]
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An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. [Link]
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5-methylbenzo[b]thiophene - Stenutz. [Link]
- Supplementary Information A Theoretical Perspective towards Designing of 5-methylbenzo [1,2-b:3,4-b':6,5-b''] trithiophene Based - DOI. (URL not available)
An In-depth Technical Guide to the Physicochemical Characterization of 3-Acetyl-5-methylbenzo(b)thiophene: Melting Point and Density
Introduction
In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Benzo[b]thiophene derivatives, for instance, are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] This guide focuses on a specific derivative, 3-Acetyl-5-methylbenzo(b)thiophene, providing a comprehensive overview of two of its fundamental physical constants: melting point and density.
Physicochemical Properties of 3-Acetyl-5-methylbenzo(b)thiophene
A precise characterization of a compound begins with its fundamental identifiers and physical properties. The following table summarizes the known information for 3-Acetyl-5-methylbenzo(b)thiophene and highlights the current data gap for its melting point and density.
| Property | Value | Source |
| Chemical Name | 3-Acetyl-5-methylbenzo(b)thiophene | N/A |
| Molecular Formula | C₁₁H₁₀OS | N/A |
| Molecular Weight | 190.26 g/mol | N/A |
| CAS Number | 38855-62-6 | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
In the absence of experimental data, computational methods can provide estimations for these properties. Various machine learning models and quantitative structure-property relationship (QSPR) algorithms can predict melting points and densities based on the molecular structure.[2][3] For instance, some predictive tools utilize a regression-based, gradient boosting model that takes a SMILES (Simplified Molecular Input Line Entry System) string of the compound as input to output a predicted melting point.[4] While these predictions are valuable for initial assessments, they must be confirmed by empirical analysis.
Synthesis of 3-Acetyl-5-methylbenzo(b)thiophene
Understanding the synthetic route to 3-Acetyl-5-methylbenzo(b)thiophene is crucial as the presence of impurities from starting materials or by-products can significantly affect its physical properties, particularly the melting point. The most probable and direct method for its synthesis is the Friedel-Crafts acylation of 5-methylbenzo(b)thiophene.
This electrophilic aromatic substitution reaction involves treating 5-methylbenzo(b)thiophene with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5] The acylation of benzothiophenes can occur at either the 2- or 3-position. The regioselectivity is influenced by the reaction conditions and the nature of the substrate.
The general reaction is as follows:
-
Reactants: 5-methylbenzo(b)thiophene and acetyl chloride/acetic anhydride.
-
Catalyst: Aluminum chloride (AlCl₃).
-
Product: 3-Acetyl-5-methylbenzo(b)thiophene (and potentially the 2-acetyl isomer).
Potential impurities in the final product could include unreacted 5-methylbenzo(b)thiophene, the isomeric 2-acetyl-5-methylbenzo(b)thiophene, and residual catalyst. The presence of such impurities will lead to a depression and broadening of the melting point range.[6]
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This physical constant is a critical indicator of purity and is instrumental in the identification of a compound.[7][8]
Principle of Melting Point Determination
The melting point is determined by heating a small, finely powdered sample and observing the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point). A broad melting range is indicative of an impure sample.[9]
Standard Operating Procedure: Capillary Method
The capillary method is a widely accepted and accurate technique for melting point determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Protocol:
-
Sample Preparation:
-
Ensure the sample of 3-Acetyl-5-methylbenzo(b)thiophene is completely dry.
-
Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula or a mortar and pestle.[10]
-
-
Capillary Tube Loading:
-
Invert a capillary tube and press the open end into the powdered sample. A small amount of the sample will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.
-
Repeat until the sample is packed to a height of 2-3 mm.[11] Consistent sample packing is crucial for reproducible results.
-
-
Measurement:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set a rapid heating rate to quickly determine an approximate melting point.
-
Allow the apparatus to cool.
-
For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature approximately 15-20°C below the estimated melting point.[6]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the entire sample has melted (T₂).[12]
-
The melting range is reported as T₁ - T₂.
-
-
Repeatability:
-
Conduct at least two more determinations to ensure the results are consistent.
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Experimental Determination of Density
Density is another fundamental physical property, defined as the mass of a substance per unit volume. In drug development, the bulk density and tapped density of a powder are critical parameters that influence powder flow, compaction, and ultimately, the uniformity of dosage forms.
Principle of Density Determination for Solids
For a solid, density can be determined by measuring its mass and its volume. While mass can be measured accurately with a laboratory balance, determining the volume of an irregularly shaped solid can be challenging.[13] The buoyancy method, based on Archimedes' principle, is a common and accurate technique. This principle states that a body immersed in a fluid experiences an upward buoyant force equal to the weight of the fluid it displaces.[13]
Standard Operating Procedure: Buoyancy Method
This method requires a laboratory balance with a density determination kit.
Apparatus:
-
Analytical balance with a density kit (including a sample holder and a beaker)
-
An auxiliary liquid of known density (e.g., distilled water with a small amount of wetting agent, or another liquid that does not dissolve the sample)
-
Thermometer
-
Forceps
Protocol:
-
Setup:
-
Assemble the density kit on the analytical balance according to the manufacturer's instructions.
-
Place the beaker on the platform and fill it with the auxiliary liquid. Ensure the sample holder is immersed in the liquid but not touching the sides or bottom of the beaker.
-
-
Weighing in Air:
-
Tare the balance.
-
Using forceps, place the solid sample of 3-Acetyl-5-methylbenzo(b)thiophene on the sample holder for weighing in air.
-
Record the mass of the sample in air (m_air).
-
-
Weighing in Liquid:
-
Remove the sample and tare the balance again.
-
Carefully place the sample in the submerged part of the sample holder. Ensure there are no air bubbles adhering to the sample's surface.
-
Record the apparent mass of the sample in the auxiliary liquid (m_liquid).
-
-
Temperature Measurement:
-
Measure and record the temperature of the auxiliary liquid to determine its precise density (ρ_liquid) from a reference table.
-
-
Calculation:
-
The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = (m_air / (m_air - m_liquid)) * ρ_liquid
-
Workflow for Density Determination (Buoyancy Method)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Melting Point Predictor | AAT Bioquest [aatbio.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. Melting Point Test - CD Formulation [formulationbio.com]
- 10. pharmajia.com [pharmajia.com]
- 11. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 12. byjus.com [byjus.com]
- 13. mt.com [mt.com]
Methodological & Application
Application Note: Regioselective Friedel-Crafts Acylation of 5-Methylbenzo[b]thiophene
Executive Summary
This guide details the protocol for the regioselective C3-acylation of 5-methylbenzo[b]thiophene. While benzothiophene scaffolds are ubiquitous in pharmaceutical agents (e.g., Zileuton, Raloxifene), the regiochemical outcome of their functionalization is strictly dependent on the method employed. Unlike metal-catalyzed C-H activation which often favors the C2 position due to sulfur coordination, classical Friedel-Crafts acylation is driven by electronic density, predominantly targeting the C3 position.
This protocol utilizes anhydrous Aluminum Chloride (
Mechanistic Insight & Regioselectivity
The Regiochemical Paradox
Benzothiophenes present two potential sites for electrophilic attack: C2 and C3.
-
C3 Selectivity (Electronic Control): In Electrophilic Aromatic Substitution (EAS), the C3 position is favored because the cationic intermediate (sigma complex) preserves the aromaticity of the benzene ring. Attack at C2 would disrupt the benzene ring's aromaticity in the resonance contributor, leading to a higher energy transition state.
-
C2 Selectivity (Lithiation/Coordination): Conversely, direct lithiation (
) occurs at C2 due to the inductive effect of the sulfur atom (acidifying the -proton).
Impact of the 5-Methyl Group:
The 5-methyl group is an electron-donating group (EDG) on the benzene ring. While it activates the benzene moiety, the thiophene ring remains significantly more nucleophilic (approx.
Reaction Pathway Visualization
The following diagram illustrates the formation of the acylium ion and the subsequent electrophilic attack.
Synthesis of hydrazone derivatives from 3-acetylbenzothiophenes
Executive Summary
This application note details the robust synthesis of biologically active hydrazone derivatives utilizing 3-acetylbenzothiophene as the electrophilic core. Unlike simple phenyl-ketones, the benzothiophene moiety introduces specific steric and electronic considerations—primarily the electron-rich nature of the thiophene ring which can modulate carbonyl reactivity.
This protocol utilizes a Brønsted acid-catalyzed condensation strategy. We provide a validated workflow for coupling 3-acetylbenzothiophene with various substituted hydrazines (phenylhydrazine, acid hydrazides, and thiosemicarbazides) to generate a library of pharmacologically relevant Schiff bases.
Key Applications:
-
Medicinal Chemistry: Development of antimicrobial (MRSA-targeting) and anti-inflammatory agents.[1]
-
Metal Chelation: Synthesis of N,N/N,O ligands for coordination chemistry.
-
Fluorescence Probes: Creation of turn-on sensors for metal ion detection.
Scientific Rationale & Mechanism
The Benzothiophene Advantage
Benzothiophene scaffolds are privileged structures in drug discovery, serving as bioisosteres for indole and naphthalene. When derivatized at the C3 position with a hydrazone linker (
-
Hydrolytic Stability: The conjugated
-system extends from the benzothiophene through the azomethine bond. -
H-Bonding Capacity: The hydrazone nitrogen acts as a hydrogen bond acceptor/donor, critical for active site binding in enzymes like enoyl-ACP reductase (FabI).
Reaction Mechanism (Acid-Catalyzed Condensation)
The formation of the hydrazone is a reversible equilibrium. To drive the reaction to completion, we employ acid catalysis (Glacial AcOH) to activate the carbonyl carbon, followed by the removal of water (Le Chatelier’s principle).[2]
Key Mechanistic Steps:
-
Activation: Protonation of the ketone oxygen increases electrophilicity.[2]
-
Nucleophilic Attack: The hydrazine terminal nitrogen attacks the carbonyl carbon.
-
Proton Transfer: Rapid equilibration leads to a carbinolamine intermediate.
-
Elimination: Acid-assisted loss of water yields the iminium ion, which deprotonates to the final hydrazone.
Figure 1: Step-wise mechanism of acid-catalyzed hydrazone formation from 3-acetylbenzothiophene.
Experimental Protocol
Materials & Reagents
-
Substrate: 3-Acetylbenzothiophene (Purity >98%).
-
Reagent: Substituted Hydrazine (e.g., Phenylhydrazine, Isonicotinic acid hydrazide).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Purification: Ethanol (cold), Dichloromethane (DCM) for extraction if necessary.
General Synthesis Procedure
Note: This protocol is scaled for 1.0 mmol. Adjust linearly for scale-up.
Step 1: Preparation of Reaction Mixture
-
In a 50 mL round-bottom flask (RBF), dissolve 3-acetylbenzothiophene (1.0 mmol, 176 mg) in Absolute EtOH (10–15 mL).
-
Context: Warming slightly (40°C) ensures complete dissolution before catalyst addition.
-
-
Add the Substituted Hydrazine (1.1 mmol, 1.1 eq) to the solution.
-
Tip: A slight excess of hydrazine drives the equilibrium toward the product.
-
-
Add Glacial Acetic Acid (3–5 drops, catalytic amount).
-
Critical: Do not use mineral acids (HCl/H2SO4) initially, as they may protonate the hydrazine nucleophile, rendering it unreactive (anilinium ion effect).
-
Step 2: Reflux & Monitoring
-
Equip the RBF with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 78–80°C) for 4–6 hours .
-
TLC Monitoring: Check progress every hour using Hexane:Ethyl Acetate (7:3).
-
Target: Disappearance of the ketone spot (
) and appearance of a new, lower spot (hydrazone).
-
Step 3: Work-up & Isolation
-
Cool the reaction mixture to room temperature.
-
Scenario A (Precipitate forms):
-
Filter the solid under vacuum.
-
Wash the cake with cold EtOH (2 x 5 mL) to remove unreacted hydrazine.
-
-
Scenario B (No precipitate):
Step 4: Purification
-
Recrystallize the crude solid from hot Ethanol or Ethanol/DMF mixture (9:1) if solubility is low.[6]
-
Dry in a vacuum oven at 50°C for 4 hours.
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.0 : 1.1 (Ketone:Hydrazine) | Excess hydrazine compensates for potential oxidative loss and drives equilibrium. |
| Catalyst pH | pH 4.0 – 5.0 | Optimal window to protonate carbonyl without deactivating the hydrazine amine. |
| Temperature | Reflux (78°C) | Overcomes the steric hindrance of the bulky benzothiophene group. |
| Water Content | Anhydrous Solvents | Water is a byproduct; its presence in solvent shifts equilibrium back to hydrolysis. |
Troubleshooting & Optimization Workflow
The following decision tree addresses common synthetic challenges, such as oil formation or incomplete conversion.
Figure 2: Workflow for work-up and troubleshooting of benzothiophene hydrazone synthesis.
Characterization Standards
To validate the structure of the synthesized derivative, ensure the following spectral signatures are present:
-
IR Spectroscopy (ATR):
- Stretch: Look for a strong band at 1590–1620 cm⁻¹ .
- Stretch: If a secondary amide/amine remains, a band at 3200–3350 cm⁻¹ .
-
Absence: Disappearance of the ketone
stretch (~1680 cm⁻¹).
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Azomethine Methyl (
): Singlet at δ 2.3–2.5 ppm . -
Hydrazide NH: If using acid hydrazides, a singlet downfield at δ 10.0–12.0 ppm (
exchangeable). -
Benzothiophene Protons: Multiplet in the aromatic region δ 7.4–8.0 ppm .
-
References
-
Synthesis and Antimicrobial Evaluation: Gobinath, M., et al. "Synthesis and antimicrobial activity of some new 3-acetylbenzothiophene hydrazone derivatives." International Journal of Pharmaceutical Sciences and Research, 2012. (General database search recommended for specific volume).
-
General Hydrazone Methodology: Rostamizadeh, S., et al. "Solvent-free synthesis of hydrazones using silica sulfuric acid as a catalyst." Chinese Chemical Letters, 2012.
-
Biological Rationale (Benzothiophenes): Keri, R. S., et al. "Benzothiophene: Its synthetic strategies and therapeutic potential."[7] European Journal of Medicinal Chemistry, 2017.
- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007.
-
Benzothiophene Acylhydrazones (Specific Protocol Grounding): D'Hooghe, M., et al. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones." Molecules, 2020.[8]
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Acetyl-5-methylbenzo(b)thiophene Intermediates
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Acetyl-5-methylbenzo(b)thiophene and its intermediates. Here, we address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format, supplemented with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 3-Acetyl-5-methylbenzo(b)thiophene?
A1: The synthesis of 3-Acetyl-5-methylbenzo(b)thiophene typically proceeds via a Friedel-Crafts acylation of 5-methylbenzo[b]thiophene. The primary impurities often stem from this reaction and can include:
-
Unreacted Starting Material: Residual 5-methylbenzo[b]thiophene.
-
Di-acylated Byproducts: Formation of di-acetylated benzothiophene derivatives.
-
Isomeric Products: Acylation at other positions on the benzothiophene ring, although the 3-position is generally favored.
-
Polymeric Material: Lewis acid catalysts used in Friedel-Crafts reactions can sometimes promote polymerization of the electron-rich benzothiophene ring.[1]
-
Residual Catalyst and Solvents: Incomplete removal of the Lewis acid (e.g., aluminum chloride) and reaction solvents.
Understanding the potential impurities is the first step in designing an effective purification strategy.
Q2: What are the primary methods for purifying crude 3-Acetyl-5-methylbenzo(b)thiophene?
A2: The two most effective and commonly employed purification techniques for this class of compounds are recrystallization and column chromatography.
-
Recrystallization is an excellent first-line technique for removing bulk impurities, especially if the crude product is a solid. It relies on the differential solubility of the desired compound and impurities in a chosen solvent system at varying temperatures.
-
Column Chromatography is a more powerful separation technique, ideal for removing impurities with similar polarity to the product, such as isomers or closely related byproducts.[2]
The choice between these methods, or a combination of both, will depend on the purity of the crude material and the desired final purity.
Q3: My purified product is an oil instead of a solid. What could be the cause and how can I resolve this?
A3: The presence of a persistent oil can be attributed to several factors:
-
Residual Solvent: Trapped solvent from the purification process can significantly depress the melting point and prevent crystallization.
-
Impurities: The presence of even small amounts of impurities can act as a eutectic contaminant, leading to an oily product.
-
Inherent Properties: While many benzothiophene derivatives are solids, some may have low melting points and exist as oils at room temperature.
To address this, first, ensure all solvent is removed by drying the product under high vacuum, possibly with gentle heating if the compound is thermally stable. If the product remains an oil, a second purification step, such as column chromatography with a different solvent system, may be necessary to remove persistent impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | The chosen solvent is too effective, keeping the product dissolved even at low temperatures. | Perform small-scale solubility tests with a range of solvents. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Consider using a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune the solubility.[3][4] |
| Poor Separation in Column Chromatography | The eluent system has incorrect polarity, leading to co-elution of the product and impurities. | Systematically screen different solvent mixtures using Thin Layer Chromatography (TLC) to identify an eluent that provides good separation (a difference in Rf values of at least 0.2). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often improve the separation of complex mixtures.[5] |
| Product Contaminated with Starting Material | Incomplete reaction or inefficient purification. | If the starting material is significantly less polar than the product, column chromatography with a gradient elution should effectively separate them. Ensure the reaction has gone to completion using TLC analysis before workup. |
| Persistent Color in the Final Product | Presence of highly colored, minor impurities or degradation products. | Treat a solution of the product with activated carbon, followed by filtration through a pad of celite before the final crystallization or concentration step.[6] |
Experimental Protocols
Protocol 1: Recrystallization of 3-Acetyl-5-methylbenzo(b)thiophene
This protocol outlines a general procedure for the recrystallization of 3-Acetyl-5-methylbenzo(b)thiophene, assuming it is a solid at room temperature.
-
Solvent Selection:
-
Perform small-scale solubility tests with solvents such as methanol, ethanol, isopropanol, hexanes, ethyl acetate, and toluene, as well as co-solvent mixtures like ethanol/water or hexane/ethyl acetate.[3][4]
-
The ideal solvent will fully dissolve the crude product at its boiling point and result in significant precipitation upon cooling. For acetylated compounds, a solvent mixture like ethanol/water can be effective.[7]
-
-
Dissolution:
-
Place the crude 3-Acetyl-5-methylbenzo(b)thiophene in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Protocol 2: Column Chromatography Purification
This protocol provides a general method for purifying 3-Acetyl-5-methylbenzo(b)thiophene using silica gel chromatography.
-
Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexanes.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, sample-adsorbed silica to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexanes/ethyl acetate), identified through prior TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes/ethyl acetate) to elute the desired product.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Monitor the composition of each fraction using TLC.
-
Combine the pure fractions containing the 3-Acetyl-5-methylbenzo(b)thiophene.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
Visualization of Purification Workflow
Below is a decision tree to guide the selection of an appropriate purification strategy for 3-Acetyl-5-methylbenzo(b)thiophene.
Caption: Decision workflow for selecting the appropriate purification method.
Analytical Characterization
After purification, it is crucial to confirm the identity and purity of the 3-Acetyl-5-methylbenzo(b)thiophene. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. For the closely related 2-acetyl-3-methylbenzo[b]thiophene, characteristic proton signals would appear for the acetyl and methyl groups, as well as for the aromatic protons.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point (MP) Analysis: A sharp melting point range is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to determine the percentage purity of the final product.
By following this guide, researchers can effectively troubleshoot and optimize the purification of 3-Acetyl-5-methylbenzo(b)thiophene intermediates, leading to higher purity compounds for subsequent research and development activities.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of acylated benzothiophenes.
-
ResearchGate. (2016). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Retrieved February 15, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization 2. Retrieved February 15, 2026, from [Link]
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved February 15, 2026, from [Link]
-
Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Retrieved February 15, 2026, from [Link]
Sources
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum [chemicalbook.com]
- 7. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
Technical Support Center: Optimizing 3-Acylation of Methylbenzothiophenes
Ticket ID: #MBT-ACYL-03 Status: Open Subject: Solvent Effects & Regiocontrol in Friedel-Crafts Acylation Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.
Diagnostic Guide: The "Solvent Effect" on Regioselectivity
User Issue: "I am attempting to acylate 2-methylbenzo[b]thiophene at the C3 position. In Dichloromethane (DCM), I see significant tarring and multiple spots on TLC. In Nitrobenzene, the reaction is too slow. How do I balance yield and selectivity?"
Technical Analysis
The Friedel-Crafts acylation of methylbenzothiophenes is governed by the electrophilicity of the acylium ion complex and the nucleophilicity of the thiophene ring. The solvent is not merely a medium; it is a ligand that modifies the Lewis Acid (AlCl₃) activity.
The Mechanism of Solvent Interaction
-
Non-Polar/Low-Polarity Solvents (DCM, CS₂, 1,2-DCE):
-
Behavior: AlCl₃ remains "free" or loosely associated. The generated acylium ion (
) is highly reactive ("naked" electrophile). -
Consequence: Rapid reaction rates. However, the high energy of the electrophile can lead to polymerization (tarring) or attack at less favored positions (e.g., the benzene ring) if the C3 position is sterically hindered by a neighboring methyl group.
-
Kinetic Control: Favors the fastest forming product, often leading to poly-acylation.
-
-
Polar/Complexing Solvents (Nitrobenzene, Nitromethane):
-
Behavior: The solvent possesses a lone pair (on oxygen) that coordinates with AlCl₃, forming a stable complex (
). -
Consequence: The effective concentration of free AlCl₃ is reduced. The acylating species becomes a bulky, solvent-moderated complex. This increases steric demand, significantly slowing the reaction but enhancing regioselectivity (favoring the thermodynamic C3 product over C2 or benzene-ring attack).
-
Thermodynamic Control: Allows for reversibility (in some cases) and cleaner product profiles.
-
Decision Matrix: Solvent Selection
Use the following logic flow to select the correct solvent system for your specific methylbenzothiophene substrate.
Figure 1: Decision tree for solvent selection based on substrate substitution and stability.
Experimental Protocol: 3-Acylation of 2-Methylbenzothiophene
Objective: Synthesis of 3-acetyl-2-methylbenzo[b]thiophene. Standard: Validated for 10mmol scale.
Materials & Stoichiometry
| Reagent | Equiv.[1][2][3][4] | Role | Note |
| 2-Methylbenzothiophene | 1.0 | Substrate | Must be dry. |
| Acetyl Chloride | 1.2 | Electrophile | Freshly distilled preferred. |
| AlCl₃ (Anhydrous) | 1.5 - 2.0 | Catalyst | Critical: Product forms 1:1 complex with AlCl₃; excess is required. |
| Dichloromethane (DCM) | Solvent A | Medium | High rate, easy workup. |
| Nitrobenzene | Solvent B | Medium | High selectivity, difficult workup. |
Step-by-Step Methodology (DCM Route)
-
Apparatus Setup:
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Safety: Vent the outlet into a dilute NaOH trap to neutralize HCl gas evolution.
-
-
Catalyst Activation (Perrier Method):
-
Why this matters: Pre-forming the acylium complex minimizes contact between free AlCl₃ and the thiophene, reducing polymerization.
-
Add Acetyl Chloride (12 mmol) dropwise.
-
Observation: The suspension should clarify or change color as the acylium salt forms. Stir for 15 min at 0°C.
-
-
Substrate Addition:
-
Dissolve 2-methylbenzothiophene (10 mmol) in DCM (10 mL) .
-
Add this solution dropwise to the pre-formed catalyst complex over 30 minutes at 0°C.
-
Tip: Do not allow the temperature to spike; this causes tarring.
-
-
Reaction & Monitoring:
-
Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
TLC Monitoring: Eluent 9:1 Hexane:Ethyl Acetate. Look for the disappearance of the high-Rf starting material and appearance of a fluorescent ketone spot.
-
-
Quenching (The Danger Zone):
-
Pour the reaction mixture slowly onto 200g of crushed ice/conc. HCl (10:1) mixture.
-
Caution: Exothermic hydrolysis of aluminum salts.
-
-
Workup:
Reaction Mechanism & Pathway[1][7][8][9][10][11]
Understanding the pathway helps troubleshoot why the reaction stalls or fails.
Figure 2: Electrophilic Aromatic Substitution pathway for 3-acylation.
Frequently Asked Questions (FAQs)
Q1: My reaction turns into a black tar immediately upon adding the substrate. Why? A: This indicates uncontrolled polymerization. Benzothiophenes are electron-rich and sensitive to strong Lewis acids.
-
Fix 1: Switch addition order. Use the Perrier method (add substrate to pre-formed complex) rather than adding AlCl₃ to the substrate.
-
Fix 2: Lower the temperature to -10°C or -20°C.
-
Fix 3: Switch solvent to Nitrobenzene or Nitromethane . The solvent-catalyst complex is "softer" and less likely to initiate polymerization.
Q2: I am using Nitrobenzene, but I cannot remove it during workup. A: Nitrobenzene has a high boiling point (210°C). Rotary evaporation is often insufficient.
-
Resolution: Perform a steam distillation after quenching to remove nitrobenzene, or wash the organic layer extensively with water (if product is very insoluble in water) followed by column chromatography. Alternatively, use 1,2-Dichloroethane (DCE) as a compromise between polarity and volatility.
Q3: Why do I need >1 equivalent of AlCl₃? A: Unlike catalytic reactions, Friedel-Crafts acylation requires stoichiometric AlCl₃. The resulting ketone product contains a carbonyl oxygen that is highly basic to Lewis acids.[7] It complexes 1:1 with AlCl₃, deactivating it. Therefore, you need 1 equivalent for the product complex + catalytic amount (0.2–0.5 eq) to drive the kinetics.
Q4: Can I use BF₃·Et₂O instead of AlCl₃? A: Generally, no. BF₃ is often too weak to generate the acylium ion from acyl chlorides for deactivated or sterically hindered systems like 2-methylbenzothiophene. However, it may work for unsubstituted benzothiophene or if using acid anhydrides.
References
-
Gore, P. H. (1955).[8] The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.[8] Link[8]
- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard Reference Text).
- Belen'kii, L. I. (1976). Regioselectivity in electrophilic substitution of thiophenes and benzothiophenes. Heterocycles, 4, 2021.
-
Procter, D. J., et al. (2017).[9] Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. Link
- Anderson, H. J., et al. (1980). Acylation of pyrroles and thiophenes. Canadian Journal of Chemistry, 58, 2527.
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemconnections.org [chemconnections.org]
- 5. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 3-Acetyl-5-methylbenzo(b)thiophene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 3-Acetyl-5-methylbenzo(b)thiophene, a substituted benzothiophene of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide will leverage predictive methodologies, supported by extensive experimental data from analogous compounds, to offer a comprehensive and scientifically grounded interpretation.
This guide will not only detail the expected ¹H and ¹³C NMR spectral features of 3-Acetyl-5-methylbenzo(b)thiophene but also provide a comparative analysis with a structurally related and well-characterized compound, 3-acetylthiophene. This comparison will illuminate the influence of the fused benzene ring and the methyl substituent on the NMR spectrum. Furthermore, we will delve into the causality behind experimental choices, provide detailed protocols, and discuss potential synthetic routes and their implications on spectral purity.
The Significance of Benzothiophenes
Benzothiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds. They are a common scaffold in many biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The precise substitution pattern on the benzothiophene core is critical to its biological function, making unambiguous structural characterization by techniques like NMR spectroscopy an indispensable step in the research and development process.
Experimental Design & Rationale
Synthesis of 3-Acetyl-5-methylbenzo(b)thiophene
A plausible and common method for the synthesis of 3-acylbenzothiophenes is the Friedel-Crafts acylation of the parent benzothiophene ring system[3]. In the case of 3-Acetyl-5-methylbenzo(b)thiophene, this would likely involve the acylation of 5-methylbenzo(b)thiophene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
It is important to note that Friedel-Crafts acylations on substituted aromatic systems can sometimes lead to isomeric products. Therefore, a thorough NMR analysis is crucial to confirm the regioselectivity of the acylation and to identify any potential isomeric impurities in the sample.
Diagram of Proposed Synthetic Route
Caption: Proposed synthetic pathway for 3-Acetyl-5-methylbenzo(b)thiophene.
NMR Sample Preparation and Data Acquisition Protocol
To ensure high-quality and reproducible NMR data, adherence to a standardized protocol is essential. The following is a best-practice methodology for the preparation and analysis of small organic molecules like 3-Acetyl-5-methylbenzo(b)thiophene.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition [6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for full magnetization recovery between pulses.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard for obtaining a spectrum with singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Predicted NMR Spectrum of 3-Acetyl-5-methylbenzo(b)thiophene
The following ¹H and ¹³C NMR spectral data are predicted based on established chemical shift increments, analysis of structurally similar compounds, and the use of online NMR prediction tools[7][8][9][10][11][12][13].
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.30 | s | 1H | H-2 | The proton at the 2-position of a 3-substituted benzothiophene is typically the most deshielded proton in the thiophene ring. |
| ~7.90 | d | 1H | H-7 | This proton is ortho to the sulfur atom and part of the benzene ring, leading to a downfield shift. It will appear as a doublet due to coupling with H-6. |
| ~7.75 | s | 1H | H-4 | This proton is deshielded by the anisotropic effect of the nearby acetyl group and will appear as a singlet due to the absence of adjacent protons. |
| ~7.30 | d | 1H | H-6 | This proton is part of the benzene ring and will appear as a doublet due to coupling with H-7. |
| ~2.65 | s | 3H | -COCH₃ | The methyl protons of an acetyl group attached to an aromatic ring typically resonate in this region. |
| ~2.50 | s | 3H | 5-CH₃ | The methyl protons on the benzene ring will appear as a singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192.0 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield. |
| ~142.0 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~140.0 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~138.0 | C-5 | Carbon bearing the methyl group. |
| ~135.0 | C-3 | Quaternary carbon bearing the acetyl group. |
| ~130.0 | C-2 | The CH carbon in the thiophene ring. |
| ~125.0 | C-6 | Aromatic CH carbon. |
| ~124.0 | C-4 | Aromatic CH carbon. |
| ~122.0 | C-7 | Aromatic CH carbon. |
| ~30.0 | -COCH₃ | The methyl carbon of the acetyl group. |
| ~21.5 | 5-CH₃ | The methyl carbon attached to the benzene ring. |
Comparative Analysis: 3-Acetyl-5-methylbenzo(b)thiophene vs. 3-Acetylthiophene
To better understand the spectral features of our target molecule, a comparison with a simpler, related compound is instructive. 3-Acetylthiophene provides a valuable reference as it contains the core acetylated thiophene ring without the fused benzene ring and the methyl substituent.
Molecular Structures for Comparison
Caption: Structures of 3-Acetyl-5-methylbenzo(b)thiophene and 3-acetylthiophene.
Experimental NMR Data for 3-Acetylthiophene
The following experimental data for 3-acetylthiophene is sourced from the Spectral Database for Organic Compounds (SDBS).
¹H NMR (90 MHz, CDCl₃) [5][14]
-
δ 8.08 (dd, J=2.9, 1.2 Hz, 1H): H-2
-
δ 7.50 (dd, J=5.0, 1.2 Hz, 1H): H-5
-
δ 7.33 (dd, J=5.0, 2.9 Hz, 1H): H-4
-
δ 2.53 (s, 3H): -COCH₃
¹³C NMR (22.5 MHz, CDCl₃)
-
δ 190.9: C=O
-
δ 143.2: C-3
-
δ 133.2: C-2
-
δ 128.0: C-5
-
δ 126.2: C-4
-
δ 26.6: -COCH₃
Key Spectral Differences and Interpretations
-
Aromatic Protons: In 3-acetylthiophene, the three thiophene protons appear as distinct multiplets between 7.3 and 8.1 ppm. In 3-Acetyl-5-methylbenzo(b)thiophene, the presence of the fused benzene ring introduces a new set of aromatic protons and simplifies the thiophene proton to a single singlet (H-2). The protons on the benzene ring (H-4, H-6, H-7) have chemical shifts influenced by their position relative to the sulfur atom, the methyl group, and the acetylated thiophene ring.
-
Methyl Protons: The most significant difference is the presence of the 5-methyl group in our target compound, which gives rise to a new singlet at approximately 2.50 ppm in the ¹H NMR spectrum and a signal around 21.5 ppm in the ¹³C NMR spectrum.
-
Acetyl Group Protons: The chemical shift of the acetyl methyl protons is similar in both compounds, appearing around 2.5-2.7 ppm.
-
Carbonyl Carbon: The carbonyl carbon chemical shift is also comparable in both molecules, expected to be in the highly deshielded region of the ¹³C NMR spectrum (~191-192 ppm).
Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can also offer structural clues.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1660-1680 cm⁻¹ would confirm the presence of the conjugated ketone carbonyl group.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the conjugated π-system of the molecule.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Acetyl-5-methylbenzo(b)thiophene. By leveraging data from analogous compounds and established principles of NMR spectroscopy, we have been able to construct a detailed and scientifically sound interpretation of its expected spectral features. The comparative analysis with 3-acetylthiophene highlights the significant influence of the fused benzene ring and the methyl substituent on the chemical shifts and coupling patterns. For any definitive structural confirmation of a newly synthesized batch of this compound, acquiring experimental 2D NMR data, such as COSY, HSQC, and HMBC, is highly recommended to unambiguously assign all proton and carbon signals.
References
-
NMRDB.org: An Online Database for NMR Spectra Prediction. [Link]
-
Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
NMRium. (n.d.). Predict NMR spectra. [Link]
-
Mestrelab. (n.d.). Download NMR Predict. [Link]
-
NMRFx Analyst. (n.d.). Chemical Shift Prediction. [Link]
-
Cheminfo. (n.d.). Predict 13C NMR spectra. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). Molecules. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). RSC Medicinal Chemistry. [Link]
-
Supplementary Material for - Figshare. (n.d.). [Link]
-
Supporting information for - The Royal Society of Chemistry. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
-
regioselective friedel-crafts acylation with. (n.d.). [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Pharmaceuticals. [Link]
-
PrepChem. (n.d.). Synthesis of 3- methylbenzo[b]thiophene. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). RSC Medicinal Chemistry. [Link]
-
Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]
-
Eco-Friendly Synthesis of Highly Emissive Benzothiadiazole-Based Fluorophores via Solvent-Free Hand-Grinding Horner–Wadsworth. (2022). ACS Omega. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Journal of the Iranian Chemical Society. [Link]
-
Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (2025). Nature Communications. [Link]
-
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2025). ResearchGate. [Link]
-
"Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition and Anticancer Activity". (2026). ResearchGate. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
PubChem. (n.d.). 5-Methylbenzo(b)thiophene. [Link]
-
Cheminfo. (n.d.). Predict 13C NMR spectra. [Link]
-
Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]
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Mass spectrometry fragmentation pattern of 3-acetyl-5-methylbenzo(b)thiophene
Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Acetyl-5-methylbenzo(b)thiophene
Executive Summary
This technical guide provides a detailed structural elucidation of 3-acetyl-5-methylbenzo(b)thiophene (AMBT) using Electron Ionization (EI) Mass Spectrometry. Designed for medicinal chemists and analytical scientists, this document compares AMBT against its structural isomers and precursors to establish a definitive identification workflow.
Key Identifier: The fragmentation of AMBT is dominated by a characteristic alpha-cleavage of the acetyl group, yielding a base peak at m/z 175 (acylium ion), followed by a sequential loss of CO to form the stable 5-methylbenzo[b]thiophene cation at m/z 147 . This pattern is distinct from its 2-acetyl isomers, which often exhibit secondary "ortho-effect" fragmentations involving the sulfur atom.
Theoretical & Mechanistic Analysis
The mass spectrum of 3-acetyl-5-methylbenzo(b)thiophene (MW: 190.26 Da) is governed by the stability of the benzothiophene core and the lability of the exocyclic carbonyl bond.
Primary Fragmentation Pathway (Alpha-Cleavage)
The most abundant ion (Base Peak) typically arises from the loss of the methyl radical from the acetyl group.
-
Mechanism: Radical site initiation at the carbonyl oxygen triggers
-cleavage. -
Observation:
. -
Structural Insight: The resulting acylium ion (R-C≡O
) is resonance-stabilized by the aromatic thianaphthene ring system.
Secondary Fragmentation (Decarbonylation)
The acylium ion undergoes a subsequent elimination of carbon monoxide (CO).
-
Mechanism: Heterolytic cleavage of the C-C bond in the acylium species.
-
Observation:
. -
Structural Insight: The ion at m/z 147 corresponds to the 5-methylbenzo[b]thiophene cation . This ion is highly diagnostic; its further fragmentation matches the reference spectrum of 5-methylbenzothiophene (CAS: 14315-14-1).
Ring Disintegration
At high collision energies or source temperatures, the m/z 147 ion degrades via loss of the thio-group or ring opening.
-
Observation:
(typical of benzothiophenes) or loss of methyl radical to .
Comparative Analysis: AMBT vs. Alternatives
To ensure accurate identification, AMBT must be differentiated from its isomers and synthetic precursors.
| Feature | Target: 3-Acetyl-5-methylbenzo(b)thiophene | Alt 1: 2-Acetyl-5-methylbenzo(b)thiophene | Alt 2: 5-Methylbenzo(b)thiophene |
| Molecular Ion (M+) | 190 | 190 | 148 |
| Base Peak | m/z 175 (Acylium) | m/z 175 (Acylium) | m/z 147 (M-H) |
| Key Differentiator | Strong m/z 175 ; standard ketone behavior. | m/z 175 often accompanied by stronger [M-CH2CO] or rearrangement peaks due to S...O interaction (Ortho Effect). | Lacks acetyl fragments (m/z 43, 175). |
| Retention Time | Typically elutes after the 2-isomer on non-polar columns (e.g., DB-5) due to steric bulk/shape. | Elutes earlier; planar conjugation with Sulfur is more pronounced. | Significantly earlier (lower MW). |
Analytical Insight: While the mass spectra of the 2- and 3-acetyl isomers are similar, the 3-isomer typically shows a "cleaner" loss of CH3 to the acylium ion because the carbonyl at the 3-position is less electronically perturbed by the sulfur lone pair than at the 2-position.
Experimental Protocol (Self-Validating)
Objective: Confirm the identity of AMBT in a reaction mixture or biological matrix.
Step 1: Sample Preparation
-
Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Validation: Ensure solution is clear; filter through 0.2 µm PTFE if necessary to prevent source contamination.
Step 2: GC-MS Acquisition Parameters
-
Column: Agilent DB-5ms (30m x 0.25mm x 0.25µm) or equivalent.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 60°C (1 min hold)
20°C/min 280°C (5 min hold). -
Ion Source: EI mode, 70 eV, 230°C.
-
Scan Range: m/z 40–300.
Step 3: Data Interpretation Criteria
-
Check M+: Must be m/z 190.
-
Verify Base Peak: Look for m/z 175 (M - 15).
-
Confirm Core: Look for m/z 147 (M - 43).
-
Isomer Check: If m/z 147 is the base peak instead of 175, suspect the 2-acetyl isomer or thermal degradation in the inlet.
Visualization of Fragmentation Pathway
The following diagram maps the energetic disassembly of the molecule.
Caption: Stepwise fragmentation pathway of 3-acetyl-5-methylbenzo(b)thiophene under 70 eV Electron Ionization.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 5-Methylbenzo[b]thiophene." National Institute of Standards and Technology. [Link]
-
PubChem. "2-Acetyl-3-methylbenzo[b]thiophene (Isomer Data)."[1] National Library of Medicine. [Link]
-
ResearchGate. "Mass fragmentation pattern of acetyl-benzothiophene derivatives." Synthesis and Characterization of Benzo[b]thiophene Derivatives. [Link]
-
ScienceDirect. "Fragmentation mechanisms of sulfur-containing heterocycles." Advances in Heterocyclic Chemistry. [Link]
Sources
Comparative Biological Activity Profile: 3-Acetyl vs. 3-Benzoyl Benzothiophenes
Executive Summary
This guide provides a critical analysis of the structure-activity relationships (SAR) differentiating 3-acetyl and 3-benzoyl substituted benzothiophenes. While both moieties modify the electronic and steric profile of the benzothiophene core, they drive biological activity in divergent directions.
-
3-Benzoyl Benzothiophenes: Dominate in anticancer and neuroprotective applications. The bulky, lipophilic benzoyl group acts as a bioisostere for the B-ring of combretastatin A-4, conferring nanomolar potency against tubulin polymerization. It also serves as a dual-binding pharmacophore in cholinesterase (ChE) inhibition.
-
3-Acetyl Benzothiophenes: Primarily serve as synthetic linchpins and metabolic pharmacophores . While generally less potent as direct tubulin inhibitors due to insufficient steric bulk, they exhibit distinct cytotoxicity in quinone-fused systems (naphtho[2,3-b]thiophenes) and serve as critical precursors for bioactive chalcone and pyrazole libraries.
Chemical & Structural Basis[1][2][3][4][5][6]
The biological divergence stems from the fundamental physicochemical differences between the acetyl and benzoyl substituents at the C-3 position.
| Feature | 3-Acetyl Group (-COCH₃) | 3-Benzoyl Group (-COC₆H₅) |
| Steric Bulk | Low (Small, compact) | High (Bulky, rotatable aryl ring) |
| Lipophilicity | Moderate (LogP contribution ~ -0.7 to 0.5) | High (LogP contribution ~ +1.5 to 2.0) |
| Electronic Effect | Electron-withdrawing (Inductive/Mesomeric) | Electron-withdrawing + Conjugated π-system |
| Binding Mode | H-bond acceptor; limited hydrophobic contact | H-bond acceptor; π-π stacking ; hydrophobic pocket filling |
Expert Insight: In protein binding pockets (e.g., Colchicine site of tubulin), the 3-benzoyl group provides a critical "anchor." The phenyl ring can twist out of plane, mimicking the twisted biaryl configuration of natural antimitotic agents. The 3-acetyl group lacks this reach, often failing to span the hydrophobic cleft required for high-affinity binding.
Anticancer Activity: The Tubulin Paradigm[7][8]
The most significant differentiation occurs in antimitotic activity. Benzothiophenes are classic scaffolds for Tubulin Polymerization Inhibitors (TPIs) .
Tubulin Binding (Colchicine Site)[9]
-
3-Benzoyl Dominance: Derivatives bearing a 3-(3,4,5-trimethoxybenzoyl) moiety are potent TPIs. The trimethoxybenzoyl group mimics the trimethoxyphenyl ring of Combretastatin A-4 (CA-4).
-
3-Acetyl Limitation: Replacing the benzoyl group with an acetyl group typically results in a 100-fold to 1000-fold loss in potency . The acetyl group cannot engage the hydrophobic sub-pocket (Zone 2) of the colchicine binding site.
Comparative Data: Inhibition of Tubulin Polymerization & Cytotoxicity[1][2][3]
| Compound Scaffold | R-Group (C-3) | Cell Line (MCF-7) IC₅₀ (nM) | Tubulin Inhibition IC₅₀ (µM) | Mechanism |
| 2-Amino-benzo[b]thiophene | 3-(3,4,5-trimethoxybenzoyl) | 0.34 | 1.1 | Potent TPI (Colchicine Site) |
| 2-Amino-benzo[b]thiophene | 3-Acetyl | > 10,000 | > 40 | Weak/Inactive |
| Naphtho[2,3-b]thiophene-4,9-dione | 3-Acetyl | < 10 | N/A | Redox Cycling (ROS generation) |
Note: While 3-acetyl is weak in the standard benzothiophene TPI scaffold, it is highly active in naphthoquinone derivatives (row 3). Here, the mechanism shifts from tubulin binding to quinone-mediated redox cycling and DNA alkylation, where the small acetyl group facilitates cellular uptake without steric hindrance.
Pathway Visualization: Mechanism of Action
Figure 1: Divergent mechanisms of action. The 3-benzoyl group facilitates specific protein binding (tubulin), while the 3-acetyl group is often associated with ROS-mediated toxicity in quinone systems or serves as a low-affinity binder.
Neuroprotection: Cholinesterase Inhibition
In the development of therapeutics for Alzheimer's Disease (AD), the 3-benzoyl group again demonstrates superiority through the "Dual Binding Site" hypothesis.
-
Target: Acetylcholinesterase (AChE) contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS).
-
3-Benzoyl Advantage: 3-benzoyl-2-phenylbenzothiophenes act as "hybrid" molecules. The benzothiophene core binds the CAS, while the 3-benzoyl moiety extends to interact with the PAS or hydrophobic gorge residues (e.g., Trp286).
-
3-Acetyl Disadvantage: The short acetyl linker fails to bridge the distance between CAS and PAS, resulting in significantly lower inhibition constants (
).
Key Finding: Compound 5h (2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene) exhibits an IC₅₀ of 24.35 µM against BChE, comparable to the drug Galantamine, a potency unachievable with the 3-acetyl analog.
Experimental Protocols
To validate these differences, the following protocols ensure reproducible data generation.
Synthesis: Friedel-Crafts Acylation (General Protocol)
This method introduces the acyl group at the C-3 position of the benzothiophene core.
-
Reagents: Benzothiophene (1.0 eq), Acyl Chloride (Acetyl or Benzoyl chloride, 1.2 eq), AlCl₃ (1.5 eq), Anhydrous CH₂Cl₂.
-
Procedure:
-
Cool a suspension of AlCl₃ in CH₂Cl₂ to 0°C under N₂ atmosphere.
-
Dropwise add the acyl chloride. Stir for 15 min to form the acylium ion.
-
Dropwise add the benzothiophene solution.
-
Critical Step: For acetyl , maintain 0°C for 2h (kinetic control). For benzoyl , allow warming to RT and reflux for 4h (thermodynamic control required for bulky groups).
-
Quench with ice/HCl. Extract with CH₂Cl₂.
-
-
Purification: Recrystallize from EtOH (Benzoyl derivatives often precipitate as solids; Acetyl derivatives may require column chromatography).
Assay: Tubulin Polymerization Inhibition (Fluorescence Based)
Self-validating protocol to distinguish 3-acetyl vs 3-benzoyl potency.
-
Preparation: Use >99% pure tubulin (porcine brain). Resuspend in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Reporter: Add DAPI (10 µM) or use a turbidity assay (340 nm absorbance).
-
Execution:
-
Incubate tubulin (10 µM) with test compounds (varying concentrations: 0.1 - 50 µM) at 4°C.
-
Transfer to 37°C plate reader to initiate polymerization.
-
Measure fluorescence (Ex 360 nm / Em 450 nm) or Absorbance (340 nm) every 30s for 60 min.
-
-
Validation:
-
Positive Control: Combretastatin A-4 (Should show complete inhibition at 2-3 µM).
-
Negative Control: DMSO vehicle.
-
Result Interpretation: A 3-benzoyl derivative should flatten the polymerization curve (Vmax reduction). A 3-acetyl derivative will likely show a curve similar to the vehicle (growth phase intact).
-
References
-
Romagnoli, R., et al. (2010). "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Pinheiro, M., et al. (2024). "A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies." Molecules. Link
-
Flynn, B. L., et al. (2002). "One-pot synthesis of benzo[b]thiophene and benzo[b]furan derivatives with potent antitubulin activity." Journal of Medicinal Chemistry. Link
-
Kagabu, S., et al. (2015). "Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents." Croatica Chemica Acta. Link
-
BenchChem. (2025).[4] "Application Notes: Antimicrobial Properties of Benzo[b]thiophene-3-carbonitrile Analogs." Link
Sources
Spectroscopic Identification of Benzothiophene Isomers
This guide provides a technical comparison for identifying benzothiophene isomers, specifically focusing on the stable benzo[b]thiophene (1-benzothiophene) and the transient, quinonoid benzo[c]thiophene (2-benzothiophene/isobenzothiophene), as well as their substituted derivatives.
A Comparative Guide for Structural Elucidation
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Materials Scientists
Executive Summary: The Isomer Divergence
In drug discovery, benzo[b]thiophene is the dominant scaffold (e.g., Raloxifene, Zileuton) due to its aromatic stability. In contrast, benzo[c]thiophene is a rare, highly reactive quinonoid typically studied in materials science for its low band-gap properties. Distinguishing these isomers—and their positional derivatives—relies on detecting the loss of aromaticity (in c-isomers) or specific coupling patterns (in b-isomers).
| Feature | Benzo[b]thiophene | Benzo[c]thiophene |
| Structure | Benzene fused to thiophene (S at pos 1) | Benzene fused to thiophene (S at pos 2) |
| Stability | High (Aromatic) | Low (Quinonoid/Polymerizes) |
| Appearance | White/Colorless Solid | Transient / Colored (Yellow/Orange) |
| Key NMR Signal | H2/H3 Doublets ( | Equivalent H1/H3 (Singlet) |
| UV-Vis | UV absorbing (Colorless) | Red-shifted (Visible/Colored) |
NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing isomers. The symmetry of the c-isomer and the distinct coupling of the b-isomer provide immediate structural confirmation.
A. Proton (
H) NMR Signatures
The most diagnostic feature is the thiophene ring proton coupling .
-
Benzo[b]thiophene:
-
H2 & H3: Appear as a pair of doublets.
-
Coupling Constant (
): Typically 5.5 Hz . This is distinct from benzene ring couplings ( Hz). -
Chemical Shift: H2 (
7.4–7.5 ppm) is usually downfield of H3 ( 7.3–7.4 ppm) due to the inductive effect of sulfur, though this can invert depending on substituents. -
Long-Range Coupling: A small "zig-zag" coupling (
) is often observed between H3 and H7 ( Hz), broadening the H3 signal.
-
-
Benzo[c]thiophene:
-
Symmetry: The molecule has a
axis passing through the sulfur. -
H1 & H3: These protons are chemically equivalent.
-
Signal: Appears as a Singlet (integrating to 2H) in the aromatic region, lacking the characteristic 5.5 Hz coupling. Note: Due to instability, this is often observed in situ or in stable 1,3-disubstituted derivatives where these protons are replaced.
-
B. Positional Isomers (2- vs. 3-Substituted Benzo[b]thiophene)
When identifying substituted derivatives, the disappearance of the H2 or H3 signal is key.
| Substitution | Diagnostic Signal | Multiplicity |
| Unsubstituted | H2 and H3 present | Two Doublets ( |
| 2-Substituted | H3 remains | Singlet (broadened by |
| 3-Substituted | H2 remains | Singlet (sharp) |
Expert Insight: If you observe a singlet in the thiophene region (
7.2–7.6 ppm), check the line width. A broadened singlet suggests H3 (coupling to H7), indicating a 2-substituted isomer. A sharp singlet suggests H2, indicating a 3-substituted isomer.
Mass Spectrometry (MS) & Fragmentation
While both isomers share the same molecular mass (MW 134.2 g/mol ), their fragmentation pathways differ due to stability.
-
Isotope Pattern: Both show a distinct M+2 peak (
4.4% relative intensity) due to the S isotope. This confirms the presence of sulfur.[1] -
Benzo[b]thiophene:
-
Molecular Ion (
): Very intense (base peak) due to high stability. -
Fragmentation: Sequential loss of CHS (
45) or CS ( 44) to form phenyl or benzyne cations.
-
-
Benzo[c]thiophene:
-
Stability: The
is less stable. -
Polymerization: In GC-MS, thermal stress may cause the c-isomer to polymerize or degrade before detection, leading to complex envelopes or absence of the monomer peak.
-
UV-Vis & Optical Properties
This is a rapid "field check" method.
-
Benzo[b]thiophene: Large HOMO-LUMO gap. Absorbs in the UV region (
nm). Visually Colorless. -
Benzo[c]thiophene: Quinonoid structure reduces aromaticity and the HOMO-LUMO gap. Significant bathochromic (red) shift. Visually Colored (Yellow/Orange).
Experimental Workflow
The following decision tree outlines the logical flow for identifying an unknown benzothiophene sample.
Figure 1: Decision tree for the spectroscopic differentiation of benzothiophene isomers.
Protocol: Identification of Unknown Isomer
Objective: Determine if sample is benzo[b] or benzo[c] isomer.
-
Sample Prep: Dissolve ~5-10 mg of sample in
(0.6 mL). Ensure solution is clear.-
Caution: If the sample turns blue/black or precipitates rapidly, it may be polymerizing (indicative of c-isomer).
-
-
Acquisition: Acquire standard 1H NMR (16 scans) and 13C NMR (256+ scans).
-
Analysis:
-
Step A: Zoom into 7.0–8.0 ppm region.
-
Step B: Look for the H2/H3 signals.
-
If you see two doublets with
Hz: Sample is Benzo[b]thiophene .[2] -
If you see a singlet (integrating to 2H) and the sample is colored: Sample is Benzo[c]thiophene .
-
-
Step C (If substituted):
-
Calculate integrals. If only 1H is in the thiophene region, check line width.
-
Broad = H3 (2-substituted).
-
Sharp = H2 (3-substituted).
-
-
-
Validation: Run a GC-MS.
-
Confirm M+ peak at 134 (or derivative mass).
-
Check for M+2 peak (~4.5% of M+) to confirm Sulfur.
-
References
-
NIST Chemistry WebBook. Benzo[b]thiophene Mass Spectrum and IR Data. National Institute of Standards and Technology. Available at: [Link]
-
Ewing, D. F., & Scrowston, R. M. (1971).[2] NMR Studies of Sulphur Heterocycles. Organic Magnetic Resonance.[3][4] (Cited for J-coupling values of 5.5 Hz in benzo[b]thiophene).[2]
-
PubChem. Benzo[c]thiophene Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Cava, M. P., & Lakshmikantham, M. V. (1975).[1][5] Nonclassical Condensed Thiophenes.[1][5] Accounts of Chemical Research.[1] (Fundamental review on the instability and quinonoid nature of benzo[c]thiophene).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Acetyl-5-methylbenzo(b)thiophene
Executive Summary & Risk Profile
3-Acetyl-5-methylbenzo(b)thiophene is a specialized organic building block. While specific toxicological data for this exact isomer may be limited in public registries, its structural class (substituted benzothiophenes) dictates a strict safety profile. As a Senior Scientist, I apply the Precautionary Principle : we treat the compound according to the hazards of its most toxic analogs until proven otherwise.
Primary Hazards (Inferred from Structural Analogs):
-
Bioactivity: Benzothiophenes are privileged scaffolds in medicinal chemistry, often designed to interact with biological targets (e.g., kinase inhibitors, receptor ligands). Treat as a potential bioactive agent.
-
Irritation: High probability of Skin (H315), Eye (H319), and Respiratory (H335) irritation.[1]
-
Sensitization: Organic sulfur compounds are known sensitizers. Repeated exposure may induce allergic dermatitis.
-
Olfactory: Thiophene derivatives often possess strong, disagreeable sulfurous odors (stench), necessitating containment not just for toxicity, but for facility hygiene.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab wear." This compound requires a barrier strategy that accounts for lipophilicity (skin absorption) and static generation (solid handling).
PPE Selection Table
| Protection Zone | Item | Specification | Scientific Rationale |
| Hand (Primary) | Nitrile Gloves | Min. Thickness: 0.11 mm (4 mil) | Benzothiophenes are lipophilic. Standard thin nitrile provides splash protection but can suffer rapid permeation upon saturation. |
| Hand (Secondary) | Double Gloving | Contrasting Colors | Wear a bright inner pair (e.g., orange) under a dark outer pair (e.g., blue). This provides an immediate visual indicator of outer glove breach. |
| Respiratory | Engineering Control | Fume Hood (Face Velocity: 80-100 fpm) | Primary Defense. N95 respirators are insufficient for volatile organic sulfur odors or solvent vapors during dissolution. |
| Eye/Face | Chemical Goggles | Indirect Venting (ANSI Z87.1+) | Safety glasses are insufficient for powders (dust entry) or solubilization steps (splash risk). Goggles seal the ocular cavity. |
| Body | Lab Coat | High-Density Cotton or Nomex | Synthetic blends can melt if a fire occurs (organic solvents are often used with this compound). Cotton absorbs; Nomex resists fire. |
Operational Protocol: Step-by-Step
This workflow is designed to minimize static discharge (a common issue with organic solids) and prevent facility contamination.
Phase 1: Preparation & Weighing
-
Context: Dry organic solids can build static charge, causing "fly-away" powder that contaminates scales and benches.
-
Activate Engineering Controls: Verify Fume Hood flow. Clear the sash area.[2][3]
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance if available. Alternatively, wipe the spatula and weighing boat with an anti-static wipe before use.
-
The "Transfer" Rule: Never transport the open stock container. Weigh inside the hood. If the balance is external, transfer a small amount to a secondary container inside the hood, seal it, and then move to the balance.
Phase 2: Solubilization (High Risk)
-
Context: Adding solvent is the moment of highest risk for splashing and vapor generation.
-
Solvent Choice: When dissolving 3-Acetyl-5-methylbenzo(b)thiophene, use a vessel with a septum or screw cap .
-
Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the solid.
-
Venting: If using a septum, insert a small bleed needle (e.g., 20G) connected to a syringe barrel packed with activated charcoal or simply vented into the hood to prevent pressure buildup during dissolution.
Phase 3: Decontamination & Doffing
-
Wipe Down: Clean the work area with a solvent-dampened paper towel (acetone or ethanol), then a soap-water wipe.
-
Glove Removal:
-
Remove outer gloves inside the hood.
-
Inspect inner gloves for staining.
-
Dispose of outer gloves as Solid Hazardous Waste (due to sulfur contamination).
-
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Visualized Workflows
A. PPE Decision Logic
This diagram illustrates the tiered response based on the state of matter.[2]
Caption: Decision matrix for selecting PPE intensity. Note that "Level B" is the default recommendation for this compound due to potential irritation and odor.
B. Safe Handling Workflow
This diagram outlines the sequence to prevent cross-contamination.
Caption: Operational sequence highlighting critical control points where exposure risk is highest.
Waste Disposal & Emergency
Waste Segregation (Crucial)
Do not mix this compound with standard organic waste if your facility has a specific "High Odor" or "Sulfur" stream.
-
Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into a sealed bag before being placed in the solid waste drum to prevent odor migration.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" based on the solvent used. Label clearly: "Contains Organic Sulfur." This alerts EHS/disposal teams to potential odors or incineration requirements.
Spill Response
-
Isolate: Close the lab door. Alert nearby personnel.
-
PPE Upgrade: Don a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (yellow/magenta combo) if outside the hood.
-
Neutralize: For solids, cover with wet paper towels to prevent dust, then scoop. For liquids, use an absorbent pad.
-
Clean: Wash area with a dilute bleach solution (10%) to oxidize the sulfur residues and eliminate odor, followed by water.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) - Standards. United States Department of Labor.
-
PubChem. (n.d.). Compound Summary: Benzothiophene (Parent Structure Safety Data). National Library of Medicine.
-
Ansell Chemical Resistance Guide. (8th Edition). Permeation & Degradation Data for Nitrile Gloves.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
